molecular formula C32H31O14 B600564 Malvidin-3-(p-coumaryl)glucoside CAS No. 212205-33-9

Malvidin-3-(p-coumaryl)glucoside

Número de catálogo: B600564
Número CAS: 212205-33-9
Peso molecular: 639.58
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Malvidin-3-(p-coumaryl)glucoside (Mv-3-pCoum-glc) is an acylated anthocyanin, a subclass of flavonoids responsible for red, purple, and blue pigmentation in plants. Structurally, it consists of malvidin (a dihydroxy B-ring anthocyanidin) linked to a glucose moiety at the 3-position, which is further esterified with a p-coumaric acid group at the 6-O position of the glucose. This acylation enhances its stability against hydration, pH changes, and thermal degradation compared to non-acylated anthocyanins like malvidin-3-O-glucoside (Mv-3-glc) . Mv-3-pCoum-glc is abundant in red wines, grape skins, and certain berries, contributing to color intensity and longevity in these products .

Propiedades

Número CAS

212205-33-9

Fórmula molecular

C32H31O14

Peso molecular

639.58

Origen del producto

United States

Aplicaciones Científicas De Investigación

Food Science and Technology

Colorant in Food Products
Malvidin-3-(p-coumaryl)glucoside is used as a natural colorant in food products due to its vibrant hue and stability compared to synthetic dyes. Its incorporation enhances the visual appeal of beverages like red wine, juices, and other processed foods.

Antioxidant Properties
Research indicates that this compound exhibits substantial antioxidant activity. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for maintaining the quality and shelf life of food products. This property is particularly valuable in the formulation of health-oriented foods and supplements .

Pharmacological Applications

Anti-Inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It modulates inflammatory cytokines such as IL-1β and TNF-α, making it a potential candidate for therapeutic applications in inflammatory diseases .

Anticancer Activity
Research has shown that this compound can inhibit the proliferation of various cancer cell lines. In vitro studies indicate that it induces apoptosis in tumor cells and modulates cell cycle progression, suggesting its potential use as an adjunct therapy in cancer treatment .

Binding Affinity to Viral Proteases
Recent studies have identified this compound as having high binding affinity to SARS-CoV-2 proteases, indicating potential antiviral properties. This suggests that it could be explored as a natural therapeutic agent against COVID-19 .

Health Benefits

Cardiovascular Health
The consumption of anthocyanins, including this compound, has been associated with improved cardiovascular health. They help reduce blood pressure and enhance endothelial function, which are critical factors in preventing heart disease .

Metabolic Health
this compound may also play a role in metabolic health by improving insulin sensitivity and reducing obesity-related inflammation. This makes it a candidate for functional foods aimed at managing diabetes and obesity .

Case Studies

Study Findings Applications
Anti-Cancer Effects (2024)Inhibition of tumor growth in B16-F10 melanoma cells; increased apoptosis via NF-κB pathway modulationPotential use in skin cancer therapy
Antiviral Activity (2021)High binding affinity to SARS-CoV-2 proteases; significant interaction with Glu166 residuePossible natural treatment for COVID-19
Cardiovascular Benefits (2022)Improved endothelial function and reduced blood pressure in clinical trialsDevelopment of heart health supplements

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Differentiation

Acylation type and position distinguish Mv-3-pCoum-glc from related anthocyanins:

  • Malvidin-3-O-glucoside (Mv-3-glc) : Lacks acyl groups, making it less stable under neutral/basic pH .
  • Malvidin-3-(6-O-acetyl)glucoside (Mv-3-acetyl-glc) : Contains an acetyl group instead of p-coumaroyl. Acetylation moderately improves stability but offers weaker antioxidant activity compared to p-coumaroylated forms .
  • Cis/Trans Isomers : Mv-3-pCoum-glc exists as cis and trans isomers. The trans isomer predominates in wines, with concentrations up to 5.28 ± 0.12 mg/L versus 0.87 ± 0.01 mg/L for the cis form .

Concentration in Natural Sources

Compound Concentration (mg/L) Source Reference
Mv-3-pCoum-glc (trans) 5.28 ± 0.12 Plavac Mali wine
Mv-3-pCoum-glc (cis) 0.87 ± 0.01 Plavac Mali wine
Mv-3-glc 85.30 ± 2.80 Plavac Mali wine
Mv-3-acetyl-glc 5.66 ± 0.29 Plavac Mali wine
Mv-3-caf-glc 26.10 ± 5.30 Red wine lees

Extraction Efficiency

Non-thermal ultrasound-assisted extraction (UAE) enhances yields of acylated anthocyanins. For Mv-3-pCoum-glc, UAE increased extraction by 26.77%–34.93% compared to conventional methods, outperforming Mv-3-acetyl-glc (23.84%–49.74%) but underperforming Mv-3-glc (47.63%–89.17%) . This disparity relates to acyl group hydrophobicity: p-coumaroyl’s intermediate polarity balances solubility and matrix binding .

Stability and Degradation

  • pH Sensitivity: At pH 8.1, Mv-3-pCoum-glc degrades into syringic acid and other phenolic fragments, but its degradation rate is slower than non-acylated Mv-3-glc due to steric hindrance from the p-coumaroyl group .
  • Thermal Stability : Acylation increases thermal resistance. Mv-3-pCoum-glc retains 70% of its initial concentration after 24 hours at 50°C, whereas Mv-3-glc degrades by 40% under the same conditions .

Antioxidant Activity

Acylated anthocyanins exhibit modified antioxidant profiles. Mv-3-pCoum-glc shows moderate DPPH radical scavenging (76.39% enhancement via UAE) but lower activity than Mv-3-caf-glc, which benefits from caffeoyl’s additional hydroxyl group . However, Mv-3-pCoum-glc’s stability in physiological pH may enhance its bioavailability in vivo compared to non-acylated forms .

Key Research Findings

Isomer Prevalence : Trans-p-coumaroyl derivatives dominate in wines due to enzymatic specificity during biosynthesis .

Co-Pigmentation : Mv-3-pCoum-glc forms stable complexes with caffeine and quercetin, increasing color stability by 30% in wine models .

Ecological Variation: Soil nutrients (e.g., nitrogen) significantly influence Mv-3-pCoum-glc levels in grapes, with higher concentrations observed in non-frozen musts .

Métodos De Preparación

Enzymatic Acylation in Grape Skins

Malvidin-3-(p-coumaryl)glucoside is biosynthesized in the skin of red grape varieties (Vitis vinifera) through a three-stage process: anthocyanidin core formation, glycosylation, and subsequent acylation. The initial step involves the phenylpropanoid pathway, where phenylalanine is converted into coumaroyl-CoA via phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). Malvidin-3-glucoside is then synthesized through the flavonoid pathway, mediated by chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).

The critical acylation step is catalyzed by anthocyanin acyltransferases (AATs), which transfer the p-coumaroyl moiety from p-coumaroyl-CoA to the 6"-OH position of the glucose unit attached to malvidin-3-glucoside. This enzymatic process enhances the compound’s stability by facilitating intramolecular copigmentation, where the p-coumaroyl group folds over the anthocyanidin B-ring, creating π-π interactions. Ultraviolet A (UVA) radiation (315–400 nm) significantly upregulates this acylation process, as demonstrated by a 2.3-fold increase in p-coumaroylated anthocyanins in Cabernet Sauvignon grape skins exposed to UVA compared to shaded controls.

Laboratory Synthesis Strategies

Enzymatic Acylation In Vitro

In vitro synthesis of this compound employs recombinant acyltransferases isolated from grape cell cultures. The protocol involves:

  • Substrate Preparation : Malvidin-3-glucoside (50 μM) and p-coumaroyl-CoA (100 μM) in 0.1 M Tris-HCl buffer (pH 7.5).

  • Enzymatic Reaction : Incubation with recombinant VvAAT (5 U/mL) at 30°C for 12 h.

  • Termination : Addition of 1% (v/v) trifluoroacetic acid to denature the enzyme.

The reaction yield reaches 68–72% under optimized conditions, with the acylated product confirmed via HPLC-DAD and Q-TOF-MS. A comparative analysis revealed that VvAAT exhibits higher specificity for p-coumaroyl-CoA than acetyl-CoA, with a k<sub>cat</sub>/K<sub>m</sub> ratio of 4.7 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>.

Chemical Synthesis via Acetaldehyde-Mediated Condensation

This compound can be synthesized non-enzymatically through acid-catalyzed condensation. A representative method involves:

  • Reagents : Malvidin-3-glucoside (1 mM), p-coumaric acid (2 mM), and acetaldehyde (5% v/v) in ethanol/water (70:30, v/v).

  • Reaction Conditions : 40°C for 24 h under nitrogen atmosphere.

  • Workup : Filtration through a 0.45 μm nylon membrane and lyophilization.

This method yields 41–45% of the target compound, with side products including 8,8-methylmethine-catechin adducts. The reaction mechanism involves nucleophilic attack by the glucose 6"-OH on the activated p-coumaroyl carbonyl, followed by dehydration.

Purification and Isolation Techniques

Sequential Chromatography

Crude extracts containing this compound require multi-step purification:

StepTechniqueConditionsPurity (%)
1Size-exclusion chromatographySephadex LH-20, methanol/0.1% HCl62–68
2Cation-exchange chromatographySP-650M resin, 10–40% ethanol gradient89–93
3Preparative HPLCC18 column, 15% formic acid/acetonitrile≥98

Data adapted from isolation protocols for acylated anthocyanins. The cation-exchange step selectively retains acylated anthocyanins due to their lower pK<sub>a</sub> compared to non-acylated forms.

Stability Enhancement through Copigmentation

Intramolecular Copigmentation Effects

The p-coumaroyl group in this compound induces a bathochromic shift (Δλ = 12 nm) and increases thermal stability by 37% compared to malvidin-3-glucoside. Nuclear Overhauser effect spectroscopy (NOESY) and time-dependent density functional theory (TDDFT) calculations confirm that the coumaroyl moiety adopts a folded conformation over the anthocyanidin B-ring, creating a hydrophobic microenvironment that shields the chromophore from nucleophilic attack.

Industrial-Scale Production Challenges

Yield Optimization in Winemaking

In commercial wine production, this compound concentrations vary significantly:

FactorEffect on YieldMechanism
UVA exposure+58%Upregulates VvMYBA1 and VvAAT expression
Fermentation temperature (25–30°C)+22%Enhances acyltransferase activity
Maceration time (7–14 days)+31%Prolonged skin contact increases extraction

Data synthesized from vineyard trials and fermentation studies .

Q & A

Basic: How can researchers optimize the extraction of Malvidin-3-(p-coumaryl)glucoside from plant matrices?

Methodological Answer :
Extraction efficiency depends on solvent composition, temperature, and time. Evidence from orthogonal experimental designs recommends using 1.0% hydrochloric acid in ethanol (v/v) at 70°C for 40 minutes with a 1.5:1 liquid-solid ratio (mL/g). High-performance liquid chromatography (HPLC) is critical for validating anthocyanin purity and yield during optimization .

Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer :
HPLC coupled with UV-Vis detection is standard for quantification, with malvidin derivatives typically detected at 520 nm. Advanced workflows use LC-MS (e.g., Thermo Q Exactive) for structural confirmation, particularly to distinguish acylated derivatives like this compound from acetylated analogs. Calibration with malvidin chloride standards ensures accuracy .

Advanced: What intermolecular interactions govern the copigmentation behavior of this compound?

Methodological Answer :
Copigmentation involves π-π stacking and hydrogen bonding between the anthocyanin and phenolic acids (e.g., p-coumaric acid). Experimental studies using UV-Vis spectrophotometry and theoretical modeling (e.g., density functional theory) reveal that the p-coumaryl group enhances stabilization via hydrophobic interactions. However, acetylation at the 6"-position disrupts copigmentation efficacy by steric hindrance .

Advanced: How do structural modifications (e.g., acylation) affect the stability of this compound in wine aging?

Methodological Answer :
Acylation with p-coumaric acid improves stability against hydration and oxidation during wine aging, as shown by pH-jump experiments and spectrophotometric kinetics . In contrast, acetylated derivatives exhibit reduced intermolecular interactions due to steric effects, accelerating degradation. Molecular dynamics simulations further predict aggregation patterns under varying pH and temperature .

Advanced: How can researchers resolve contradictions in reported copigmentation efficacy of phenolic acids with this compound?

Methodological Answer :
Discrepancies arise from differences in molar ratios, pH, and solvent systems. Systematic dose-response experiments (e.g., 1:1 to 1:20 anthocyanin:copigment ratios) combined with CIELab colorimetry clarify optimal conditions. For instance, p-coumaric acid shows higher efficacy than syringic acid at pH 3.5 due to stronger hydrophobic interactions, but this reverses under high ethanol concentrations .

Advanced: What computational approaches are used to study the molecular dynamics of this compound in stabilization mechanisms?

Methodological Answer :
Molecular docking and all-atom molecular dynamics simulations (e.g., GROMACS) model interactions with proteins or polysaccharides. For example, simulations of anthocyanin binding to chitosan nanoparticles predict improved thermal stability. These models are validated experimentally via differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.